![molecular formula C22H17IN2O4S B13808673 5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid CAS No. 531534-43-7](/img/structure/B13808673.png)
5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C22H17IN2O4S and a molecular weight of 532.35 . This compound is known for its unique structure, which includes an iodine atom, a phenoxymethyl group, and a benzoyl carbamothioylamino group attached to a benzoic acid core .
Preparation Methods
Chemical Reactions Analysis
5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxymethyl and carbamothioylamino groups can undergo oxidation and reduction reactions, respectively.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the phenoxymethyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar compounds to 5-Iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid include other iodinated benzoic acid derivatives and compounds with similar functional groups. For example:
2-Iodobenzoic acid: A simpler iodinated benzoic acid derivative.
Phenoxymethyl benzoic acid: Lacks the iodine atom and the carbamothioylamino group.
Carbamothioylamino benzoic acid: Lacks the iodine atom and the phenoxymethyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
CAS No. |
531534-43-7 |
|---|---|
Molecular Formula |
C22H17IN2O4S |
Molecular Weight |
532.4 g/mol |
IUPAC Name |
5-iodo-2-[[3-(phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C22H17IN2O4S/c23-16-9-10-19(18(12-16)21(27)28)24-22(30)25-20(26)15-6-4-5-14(11-15)13-29-17-7-2-1-3-8-17/h1-12H,13H2,(H,27,28)(H2,24,25,26,30) |
InChI Key |
JGWNNCUBYFHXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC(=S)NC3=C(C=C(C=C3)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


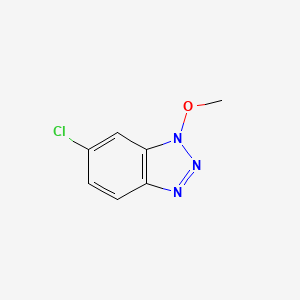
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
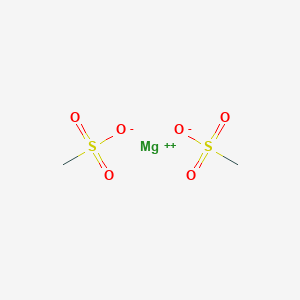
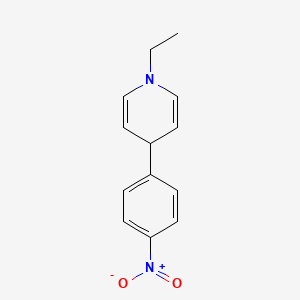
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)
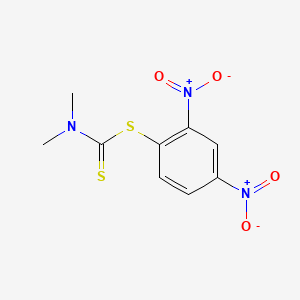
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
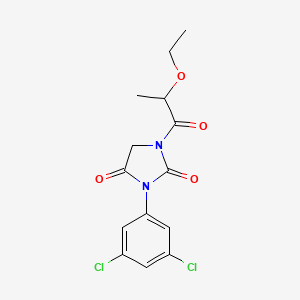
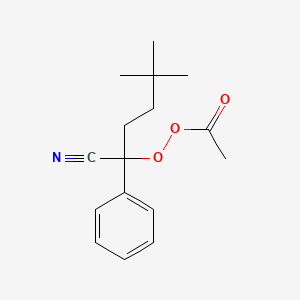
![5-Chloro-2-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13808653.png)
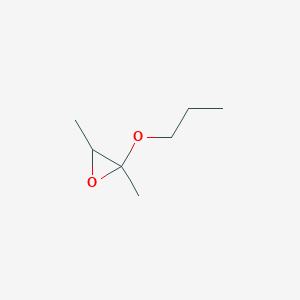
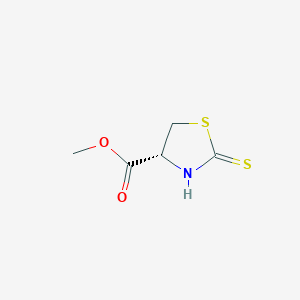
![2-Bicyclo[2.2.1]heptanyl(trifluoro)silane](/img/structure/B13808668.png)
![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13808677.png)
